molecular formula C13H20N4S B11850359 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-56-4

4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11850359
CAS No.: 5470-56-4
M. Wt: 264.39 g/mol
InChI Key: QOVDJFCBNJPPMC-UHFFFAOYSA-N
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Description

4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine ( 5470-56-4) is a chemical compound belonging to the class of pyrazolopyrimidines, which are known to be bioisosteres of naturally occurring purine nucleosides . This structural similarity makes the pyrazolo[3,4-d]pyrimidine scaffold a privileged structure in medicinal chemistry for developing biologically active compounds . With a molecular formula of C13H20N4S and a molecular weight of 264.39 g/mol, this compound features an octylthio side chain, a modification that has been explored in related structures to modulate biological activity . The core pyrazolo[3,4-d]pyrimidine structure is a key pharmacophore in several compounds with significant research value, particularly in oncology. This scaffold is frequently investigated for its potential to inhibit various protein kinases, which are crucial enzymes in cellular signaling pathways . For instance, recent studies on novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their design and evaluation as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in cancers like those of the breast, colon, and lung . Some derivatives have shown excellent broad-spectrum cytotoxic activity in the NCI 60 cancer cell line panel and can inhibit P-glycoprotein, a protein associated with multi-drug resistance in cancer cells . Furthermore, related derivatives have been identified as novel and potent CDK2 inhibitors, showing significant cytotoxic activities against cell lines such as MCF-7, HCT-116, and HepG-2 . Historically, ribonucleoside derivatives of 4-(alkylthio)-1H-pyrazolo[3,4-d]pyrimidines have also been studied for their utility as anticoccidial agents . The proposed mechanism of action for many active pyrazolo[3,4-d]pyrimidine derivatives involves competing with ATP for binding at the catalytic domain of target kinases . The flat heteroaromatic system of the core occupies the adenine binding pocket, while substituents like the octylthio chain are designed to interact with hydrophobic regions of the active site . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5470-56-4

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

4-octylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-9-16-17-12(11)14-10-15-13/h9-10H,2-8H2,1H3,(H,14,15,16,17)

InChI Key

QOVDJFCBNJPPMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC=NC2=C1C=NN2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Octylthio 1h Pyrazolo 3,4 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often acting as a bioisostere for purines. nih.gov

The ¹H NMR spectrum of 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrazolo[3,4-d]pyrimidine ring system would appear as singlets in the downfield region of the spectrum. Specifically, the proton at position 6 of the pyrimidine (B1678525) ring and the proton at position 3 of the pyrazole (B372694) ring would each give rise to a singlet. Additionally, a broad singlet corresponding to the N-H proton of the pyrazole ring is anticipated.

The octylthio side chain will present a series of signals in the upfield region. The methylene (B1212753) group protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a triplet. The subsequent six methylene groups (- (CH₂)₆ -) would likely produce a complex multiplet, while the terminal methyl group (-CH₃) protons will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine-H (C6-H)~8.5-8.8Singlet
Pyrazole-H (C3-H)~8.0-8.3Singlet
Pyrazole-NHVariable (broad)Singlet
S-CH₂~3.2-3.4Triplet
-(CH₂)₆-~1.2-1.8Multiplet
-CH₃~0.8-0.9Triplet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(Octylthio)-1H-pyrazolo[3.4-d]pyrimidine, distinct signals are expected for each carbon atom in a unique chemical environment. The carbon atoms of the heterocyclic pyrazolo[3,4-d]pyrimidine core will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the octyl chain. The carbon attached to the sulfur atom (C4) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C4 (C-S)~160-170
C6~150-155
C7a~150-155
C3~130-135
C3a~110-115
S-CH₂~30-35
-(CH₂)₆-~22-32
-CH₃~14

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the octyl chain, COSY would show correlations between the protons of adjacent methylene groups, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the heterocyclic system and the octyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would be crucial in confirming the attachment of the octylthio group to the C4 position of the pyrimidine ring by showing a correlation between the S-CH₂ protons and the C4 carbon. It would also help to differentiate the aromatic protons by observing their long-range couplings to various carbons in the bicyclic ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the aromatic rings and the aliphatic octyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the pyrazolopyrimidine ring system would be observed in the 1500-1650 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (pyrazole)3100 - 3300 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=N / C=C Stretch (ring)1500 - 1650
C-S Stretch600 - 800

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (molecular formula C₁₃H₂₀N₄S), HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 4: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₂₀N₄S
Calculated Monoisotopic Mass276.1463
Expected [M+H]⁺277.1536

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov This technique would confirm the planarity of the pyrazolo[3,4-d]pyrimidine ring system and the conformation of the flexible octylthio side chain in the crystalline form. The analysis of intermolecular interactions can offer insights into how the molecules pack in the solid state. nih.gov

Analysis of Crystal Packing and Unit Cell Parameters

No crystallographic data, including unit cell dimensions (a, b, c, α, β, γ), crystal system, space group, or Z value, has been reported for this compound in the searched scientific literature. The arrangement of molecules within the crystal lattice and their packing efficiency remain uncharacterized.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis, 2D Fingerprint Plots)

A detailed analysis of the intermolecular forces governing the crystal structure of this compound is not available. Specifics on hydrogen bonding networks, including donor-acceptor distances and angles, are undetermined. Furthermore, computational studies employing Hirshfeld surface analysis to visualize and quantify intermolecular contacts (such as H···H, C···H, N···H, S···H) and the corresponding 2D fingerprint plots have not been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Information regarding the UV-Vis absorption spectrum of this compound is not available in the reviewed sources. Consequently, data on its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) responsible for its chromophoric properties have not been documented.

Computational Chemistry and Molecular Modeling of 4 Octylthio 1h Pyrazolo 3,4 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which various other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a popular choice for calculations on pyrazolo[3,4-d]pyrimidine derivatives due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations can be used to optimize the molecular geometry, providing accurate bond lengths and angles, and to calculate a variety of electronic properties. mdpi.com For instance, studies on similar pyrazolo[3,4-d]pyrimidine derivatives often employ the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) to accurately model their geometrical parameters. mdpi.com Such calculations would be the first step in the theoretical investigation of 4-(octylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For various pyrazolo[3,4-d]pyrimidine derivatives, this energy gap has been calculated to understand their reactivity. nih.govresearchgate.net For example, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity. researchgate.net The analysis of this compound would involve similar calculations to predict its reactivity and electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrazolo[3,4-d]pyrimidine Derivatives (Illustrative Data)

Compound NameMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideB3LYP/6-31G --~11.0 eV (0.4036 Hartree) researchgate.net
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideHF/6-31G--~9.29 eV (0.3414 Hartree) researchgate.net
4-PhenylpyrimidineB3LYP/6-311++G(d,p)--4.98 researchgate.net
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amineB3LYP/6-311G++(d,p)-6.2613-0.88445.3769 irjweb.com

Note: The data in this table is for illustrative purposes, showing typical values for related compounds. Specific values for this compound are not available in the cited literature.

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Table 2: Key Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω) ω = μ² / (2η)Electron-accepting capacity

Note: These formulas are based on Koopmans' theorem and provide approximations for the descriptors.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas with a deficiency of electrons, which are prone to nucleophilic attack.

Green regions represent neutral potential.

MEP analysis has been performed on pyrazolo[3,4-d]pyrimidine derivatives to identify reactive sites. nih.govresearchgate.net For 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis showed that electron densities were low near hydrogen atoms (blue regions) and higher around electronegative atoms, guiding the understanding of intermolecular interactions. researchgate.net For this compound, an MEP map would reveal the influence of the octylthio group on the charge distribution of the pyrazolopyrimidine core, highlighting potential sites for interaction.

DFT is also a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways. For example, DFT has been used to study the tautomeric forms of 4-aminopyrazolo[3,4-d]pyrimidine to determine the most stable isomer. researchgate.net Similarly, studies on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have employed DFT to understand the energy barriers for the formation of different isomers. researchgate.net While no specific reaction mechanism studies for this compound were found, this methodology could be applied to investigate its synthesis or metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolo[3,4-d]pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. aip.orgresearchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For pyrazolo[3,4-d]pyrimidine derivatives, both 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, such as the inhibition of c-Src phosphorylation or Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). aip.orgrsc.org These studies identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that influence a compound's potency. The resulting models can then be used to design new derivatives with potentially enhanced activity. aip.orgresearchgate.netrsc.org A QSAR study on this compound would involve correlating its structural features with a specific biological activity to guide the design of more potent analogs.

2D and 3D-QSAR Approaches for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. Both 2D and 3D-QSAR approaches have been instrumental in understanding and predicting the activity of pyrazolo[3,4-d]pyrimidine derivatives.

In a study focused on a series of 46 pyrazolopyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and Src kinase, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA). rsc.org These models demonstrated high predictive power, with significant correlation coefficients (R²) and cross-validated correlation coefficients (q²) for both TgCDPK1 and Src, indicating their robustness in predicting the inhibitory activity of new compounds. rsc.org The contour maps generated from these models provide a visual representation of the structural features that are favorable or unfavorable for biological activity, guiding the design of more potent and selective inhibitors. rsc.org Although this study did not specifically analyze this compound, the findings for the broader class of pyrazolopyrimidines are highly relevant. The models revealed that bulky or electronegative substituents at certain positions could enhance the potency and selectivity for TgCDPK1. rsc.org

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand, such as this compound, and a protein target.

Identification of Key Interacting Amino Acid Residues and Active Site Interactions

Docking studies are instrumental in identifying the specific amino acid residues that form key interactions with a ligand. For pyrazolo[3,4-d]pyrimidine derivatives, interactions with crucial residues in the active site of target kinases are frequently observed.

For example, in the study of DDR1 inhibitors, molecular docking revealed that the lead compound formed crucial hydrogen bonds within the kinase domain. nih.gov In another investigation targeting EGFR, docking studies highlighted the interactions with key amino acid residues in the active site, providing a rationale for the observed inhibitory activity. nih.gov A study on pyrazolo[3,4-d]pyrimidine derivatives targeting DNA topoisomerase showed that the keto and amine functional groups of one compound formed two hydrogen bonds with THR A178 and ASN A722. mdpi.com The identification of these interacting residues is vital for understanding the mechanism of action and for designing derivatives with improved affinity and specificity.

Analysis of Specific Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations allow for a detailed analysis of these interactions.

For pyrazolo[3,4-d]pyrimidine derivatives, hydrogen bonding is a consistently important interaction. The pyrazole (B372694) and pyrimidine (B1678525) rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N1-H of the pyrazole can act as a hydrogen bond donor. Docking studies on EGFR inhibitors have shown the formation of hydrogen bonds between the pyrazolo[3,4-d]pyrimidine scaffold and the protein. nih.gov

Hydrophobic interactions also play a significant role, particularly for a compound like this compound with its long alkyl chain. The octyl group is expected to engage in extensive hydrophobic interactions with nonpolar amino acid residues in a hydrophobic pocket of the target protein. Furthermore, π-π stacking interactions can occur between the aromatic pyrazolo[3,4-d]pyrimidine ring system and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. scielo.org.mx

Table 1: Predicted Interactions of Pyrazolo[3,4-d]pyrimidine Derivatives with Protein Targets

Target Protein Key Interacting Residues Types of Non-Covalent Interactions
EGFR nih.gov Not specified Hydrogen Bonding, Hydrophobic Interactions
DDR1 nih.gov Not specified Hydrogen Bonding
DNA Topoisomerase mdpi.com THR A178, ASN A722 Hydrogen Bonding

Molecular Dynamics (MD) Simulations to Probe Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. These simulations can validate the binding modes predicted by molecular docking and provide a more realistic representation of the interactions in a physiological environment.

A study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase utilized 200 ns MD simulations to assess the stability of the ligand-protein complexes. nih.gov The root mean square deviation (RMSD) of the protein backbone atoms was calculated to evaluate the stability of the system, with lower RMSD values indicating a more stable complex. nih.gov Similarly, MD simulations were employed to verify the binding modes of pyrazolopyrimidine-based inhibitors with TgCDPK1 and Src, confirming the interactions identified through docking. rsc.org These studies highlight the importance of MD simulations in confirming the stability of the predicted binding poses and understanding the dynamic nature of the ligand-receptor interactions.

In Silico Predictions of Pharmacokinetic Properties (ADMET) for Optimization

In addition to predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

In silico tools can predict various ADMET parameters. For instance, studies have used software like Lazar, ProTox, and ADMET Predictor™ to evaluate the toxicity of pyrazolylaminoquinazoline derivatives. japsonline.com These programs can predict endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.com Other platforms like SwissADME and pkCSM-pharmacokinetics are used to predict properties like human intestinal absorption and the ability to cross the blood-brain barrier. nih.gov

For this compound, the presence of the long, lipophilic octyl chain would likely lead to good intestinal absorption but might also increase its potential for metabolic breakdown and could hinder its ability to cross the blood-brain barrier. In silico ADMET predictions for pyrazolo[3,4-d]pyrimidine derivatives have shown that some compounds are predicted to have no carcinogenic or toxic effects on the liver, endocrine system, and reproductive system, although some may have mutagenic effects. japsonline.com These predictions are crucial for the early-stage optimization of drug candidates, helping to identify potential liabilities before advancing to more resource-intensive preclinical and clinical studies.

Mechanistic Biological Investigations of Pyrazolo 3,4 D Pyrimidine Derivatives

Enzyme Inhibition Mechanism Studies

While detailed enzymatic inhibition studies for 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine are not specifically reported, the following sections outline the known inhibitory activities of the broader pyrazolo[3,4-d]pyrimidine class of compounds against key enzyme families. This information provides a foundational understanding of the potential, though unconfirmed, biological targets of the specific compound .

Kinase Inhibition Profiling

The pyrazolo[3,4-d]pyrimidine core has been a fruitful scaffold for the development of inhibitors targeting a range of protein kinases involved in cancer progression.

Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Src family kinases (SFKs). nih.govbioworld.comnih.gov For instance, the compound SI221, a pyrazolo[3,4-d]pyrimidine derivative, has demonstrated significant cytotoxic effects on glioblastoma cells by inhibiting SFKs. nih.gov Another study reported on a series of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines, with compound 2a (SI388) emerging as a potent Src inhibitor with a Ki of 0.423 µM. mdpi.com This inhibition of Src kinase activity can hamper cell viability and tumorigenicity. mdpi.com The aberrant activation of Src is a known factor in tumor progression, and its inhibition represents a promising therapeutic strategy. bioworld.comresearchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. nih.govnih.govmdpi.com The structural similarity of this scaffold to adenine (B156593) allows it to effectively bind to the ATP-binding pocket of CDKs. nih.govnih.gov For example, a series of N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were designed as CDK2 inhibitors, with compound 4a showing a potent IC50 value of 0.21 µM against CDK2, which was more potent than the reference compound roscovitine. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the CDK2 active site. mdpi.comresearchgate.net

Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govsemanticscholar.orgbohrium.comnih.gov These compounds are designed to fit into the ATP-binding site of EGFR. semanticscholar.org For example, compound 12b from a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with IC50 values of 0.016 µM and 0.236 µM, respectively. semanticscholar.orgnih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov One study reported a derivative, II-1 , which significantly inhibited tumor cellular activity with an IC50 of 5.90 µM on HepG2 cells and was shown to reduce the phosphorylation of VEGFR-2. nih.gov Another compound, 33 , a multikinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, potently inhibited VEGFR2. researchgate.net

The pyrazolo[3,4-d]pyrimidine core has been explored for its potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various diseases. mdpi.com While specific inhibitory data for pyrazolo[3,4-d]pyrimidine derivatives against GSK-3β is part of a broader landscape of kinase inhibitor research, the focus has often been on achieving selectivity for GSK-3β over other kinases. nih.gov Allosteric inhibition has been explored as a strategy to achieve this selectivity. mdpi.com

Bruton's Tyrosine Kinase (BTK), Myt1 Kinase, and TRAP1 Kinase

The pyrazolo[3,4-d]pyrimidine core is a versatile template for designing kinase inhibitors. While information on its direct inhibition of Bruton's Tyrosine Kinase (BTK) is limited, its potential to target other critical kinases like Myt1 and TRAP1 has been noted in broader kinase inhibitor research.

Myt1 Kinase: Myt1 kinase is a key regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. Inhibiting Myt1 is a promising strategy in cancer therapy, as it can force cancer cells, which often have a defective G1 checkpoint, into premature and lethal mitosis. mdpi.com Pyrazolo[3,4-d]pyrimidines have been identified as one of several heterocyclic scaffolds with the potential to serve as a framework for developing Myt1 kinase inhibitors. mdpi.com The structural features of these compounds allow them to fit within the ATP-binding pocket of the kinase, disrupting its function.

TRAP1 Kinase: TNF receptor-associated protein 1 (TRAP1) is the mitochondrial Hsp90 chaperone and plays a crucial role in maintaining mitochondrial integrity and protecting cells from oxidative stress. In cancer cells, TRAP1 is often upregulated, contributing to metabolic reprogramming and resistance to therapy. rsc.org The development of TRAP1 inhibitors is an active area of cancer research. Structure-based drug design has led to the creation of potent TRAP1 inhibitors built upon a pyrazolo-pyrimidine core, demonstrating the scaffold's utility in targeting mitochondrial chaperones. rsc.org

Inhibition of Nucleic Acid Synthesis Enzymes (e.g., Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS))

Enzymes involved in the synthesis of nucleotides are essential for cell proliferation and are well-established targets for anticancer drugs. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its ability to inhibit these crucial enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of the precursors necessary for DNA synthesis, ultimately causing cell death. A series of 1-phenylpyrazolo[3,4-d]pyrimidine analogues have been synthesized and evaluated for their ability to inhibit human DHFR (hDHFR), showing that this class of compounds can be effectively designed to target key enzymes in nucleotide biosynthesis. mdpi.com

Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source for thymidine, a critical component of DNA. nih.gov While many anticancer drugs like 5-fluorouracil (B62378) target TS, direct inhibition by pyrazolo[3,4-d]pyrimidine derivatives is not as extensively documented as their kinase inhibitory roles. However, given their structural similarity to purines, the potential for interaction with nucleotide-binding sites on enzymes like TS remains an area of interest.

DNA Topoisomerase Interaction and Inhibition

DNA topoisomerases are enzymes that manage the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are a common target for various anticancer agents. Recent studies involving molecular docking have suggested that the antiproliferative activity of certain newly synthesized pyrazolo[3,4-d]pyrimidine derivatives may be linked to their ability to form intermolecular hydrogen bonds with DNA topoisomerase. nih.gov This interaction suggests a potential mechanism of action where these compounds could interfere with the enzyme's ability to cleave and reseal DNA strands, leading to DNA damage and cell death.

Phospholipase A2 (PLA2) Inhibition Mechanisms

Secreted phospholipases A2 (sPLA2s) are enzymes involved in a variety of inflammatory processes by hydrolyzing phospholipids, leading to the production of pro-inflammatory mediators. nih.gov They represent an attractive therapeutic target for inflammatory diseases. However, based on available scientific literature, there is currently no significant evidence linking pyrazolo[3,4-d]pyrimidine derivatives, including this compound, to the inhibition of Phospholipase A2.

Cholinesterase and Carbonic Anhydrase Inhibition

Cholinesterases (acetylcholinesterase and butyrylcholinesterase) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in various physiological processes. Despite the broad therapeutic investigation of the pyrazolo[3,4-d]pyrimidine scaffold, current research does not indicate significant inhibitory activity of these derivatives against either cholinesterases or carbonic anhydrases.

Cellular Pathway Modulation Studies

Analysis of Cell Cycle Progression and Arrest Points

The ability to modulate the cell cycle is a hallmark of many anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to interfere with cell cycle progression, inducing arrest at critical checkpoints, which can lead to apoptosis or senescence in cancer cells.

Flow cytometry analyses of various cancer cell lines treated with pyrazolo[3,4-d]pyrimidine compounds have revealed significant alterations in cell cycle distribution. For instance, one potent derivative, compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine with complex substitutions), was shown to arrest the cell cycle in A549 lung cancer cells at both the S and G2/M phases. This dual-phase arrest prevents the cell from both replicating its DNA and entering mitosis, ultimately inducing apoptosis. The treatment resulted in a nearly two-fold decrease in the G1 population, with a corresponding increase in the number of cells in the S and G2/M phases.

The table below summarizes the effect of a representative pyrazolo[3,4-d]pyrimidine derivative on cell cycle distribution.

Table 1: Effect of Compound 12b on Cell Cycle Progression in A549 Cells

Treatment Group % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (Untreated) 53.87% 28.70% 16.56%
Compound 12b 28.04% 42.39% 28.55%

Data derived from a study on A549 cells treated for 48 hours.

This demonstrated ability to halt the cell cycle underscores the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold and provides a key mechanism for its observed anticancer effects.

Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation, BAX/Bcl-2 Ratio Modulation)

The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has demonstrated that these compounds engage multiple intrinsic apoptotic pathways, primarily characterized by the activation of executioner caspases and the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.

One of the central mechanisms is the activation of caspase-3, a key protease that executes the final stages of apoptosis. nih.gov Studies on various pyrazolo[3,4-d]pyrimidine derivatives confirm their capacity to trigger apoptosis through a caspase-dependent cascade. ekb.egunisi.it For instance, treatment of cancer cell lines with novel pyrazolo[3,4-d]pyrimidine compounds has been shown to lead to a significant increase in caspase-3/7 activity, which is a direct indicator of apoptotic pathway activation. ekb.eg This activation is often a downstream consequence of other cellular stresses induced by the compounds, such as the generation of reactive oxygen species (ROS). ekb.eg Further investigations have solidified the role of caspase-3 by showing that a pyrazolo[3,4-d]pyrimidine compound induced caspase-3 mediated apoptosis in leukemia cells. nih.gov

A critical upstream event in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like BAX). The ratio of BAX to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; a higher ratio promotes cell death. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively modulate this ratio in favor of apoptosis. In one study, a potent pyrazolo[3,4-d]pyrimidine derivative, compound 12b, was found to produce a remarkable 8.8-fold increase in the BAX/Bcl-2 ratio in A549 lung cancer cells. nih.govrsc.org This disruption of the balance between pro- and anti-apoptotic proteins is a key mechanism driving cancer cells toward apoptosis. nih.govrsc.orgrsc.org Other analogues have also been reported to function as pro-apoptotic agents through the inhibition of the anti-apoptotic gene BCL2. mdpi.com

The following table summarizes the key apoptotic mechanisms initiated by this class of compounds as reported in various studies.

MechanismObservationAffected Cell LinesReference
Caspase Activation Induction of Caspase-3/7 activity.NCI-H460 (Non-small-cell lung cancer) ekb.eg
Induction of Caspase-3 mediated apoptosis.KHYG1 (Leukemia) nih.gov
Apoptosis induction.HCT-116 (Colon) rsc.org
BAX/Bcl-2 Ratio 8.8-fold increase in BAX/Bcl-2 ratio.A549 (Lung) nih.govrsc.org
Inhibition of anti-apoptotic BCL2 gene.A431 (Skin), 8701-BC (Breast) mdpi.com
Disruption of Bcl-2/Bax expression balance.A549 (Lung) rsc.org

P-glycoprotein (P-gp) Inhibition and its Implications

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell. nih.gov

Recent studies have revealed that certain tyrosine kinase inhibitors (TKIs) based on the pyrazolo[3,4-d]pyrimidine scaffold can directly interact with and inhibit P-gp. nih.gov This inhibitory action presents a promising strategy to overcome MDR in resistant cancer cells. Research has demonstrated that these compounds suppress P-gp function by inhibiting its ATPase activity, which is essential for the energy-dependent efflux of drugs. nih.gov By blocking P-gp, these pyrazolo[3,4-d]pyrimidine derivatives can increase the intracellular concentration and enhance the efficacy of co-administered chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel. nih.gov

The P-gp inhibitory effect of these compounds has been shown to be concentration-dependent and sustained over time. nih.gov Furthermore, studies have confirmed that this effect is due to direct inhibition of the transporter's activity rather than a downregulation of P-gp expression. nih.gov For example, specific pyrazolo[3,4-d]pyrimidine derivatives were shown to significantly down-regulate P-glycoprotein expression by 0.301-fold and 0.449-fold compared to a control.

The implication of this dual activity—acting as both direct anticancer agents (e.g., via kinase inhibition and apoptosis induction) and as MDR reversal agents—is profound. For a compound like this compound, this suggests a potential to not only exert its own cytotoxic effects but also to re-sensitize resistant tumors to conventional chemotherapies, offering a multi-pronged attack on cancer. This makes the pyrazolo[3,4-d]pyrimidine scaffold highly attractive for developing novel therapeutics to combat resistant cancers. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. These studies analyze how modifying different parts of the molecule affects its biological activity, such as its ability to inhibit target kinases and kill cancer cells.

Influence of Octylthio Moiety and Other Substituents on Target Affinity and Biological Activity

The substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring plays a critical role in determining the compound's biological activity. While direct SAR studies on the 4-octylthio group are not extensively detailed in the provided literature, analysis of related analogues provides significant insight into its likely function.

The introduction of a long, lipophilic, and flexible chain like the octylthio moiety (-S-(CH₂)₇CH₃) is a significant structural modification. This group is expected to interact with hydrophobic pockets within the ATP-binding site of target kinases. The sulfur atom introduces a flexible thioether linkage, while the eight-carbon alkyl chain provides substantial non-polar surface area, which can form favorable van der Waals interactions in hydrophobic regions of the enzyme active site. The development of thioglycoside derivatives of this scaffold, which also feature a sulfur linkage, has yielded compounds with potent cytotoxic and CDK2 inhibitory activities, highlighting the utility of thio-functionalization in this chemical series. rsc.org

SAR studies on other substituents at the C4-position further underscore its importance. It has been observed that substitution at this position with different linkers and hydrophobic groups significantly impacts cytotoxic activity. nih.gov For example, replacing the C4-chloro group with a hydrazinyl moiety creates a key intermediate for generating a library of derivatives with varying activities. nih.gov Studies have shown that introducing aliphatic amines at this position was not beneficial for activity, whereas an aniline (B41778) moiety enhanced anticancer effects, indicating a sensitivity to the electronic and steric properties of the C4 substituent. nih.gov

The table below illustrates SAR findings for the pyrazolo[3,4-d]pyrimidine scaffold, showing how modifications at different positions influence activity.

PositionSubstituent/ModificationEffect on Biological ActivityReference
C4 Introduction of aniline moietyEnhanced anticancer activity nih.gov
C4 Introduction of aliphatic amines (ethyl, propyl)Not beneficial for cytotoxic activity nih.gov
C4 Hydrazone linkage to p-chlorophenylPotent cytotoxic activity (EGFR inhibitor) nih.govrsc.org
N1 Phenyl groupCommon feature in many active derivatives
C3 Phenyl groupOccupies hydrophobic region of ATP binding site nih.gov
C6 Amino groupOften present in active kinase inhibitors

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors. This is because it acts as a bioisostere of adenine, the purine (B94841) base in ATP, allowing it to mimic ATP and bind to the hinge region of kinase enzymes. rsc.org The pharmacophore model for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors generally consists of several key features:

Hinge-Binding Heterocycle : The core 1H-pyrazolo[3,4-d]pyrimidine ring system is the essential pharmacophoric feature. It forms critical hydrogen bonds with the "hinge region" of the kinase active site, anchoring the inhibitor in place. For example, the nitrogen atom of the pyrazole (B372694) ring can form a key hydrogen bond with the backbone amide of conserved residues like methionine in EGFR.

Hydrophobic Region I : A substituent, often an aryl group, at the N1-position typically occupies a hydrophobic pocket adjacent to the hinge-binding site.

Linker and Hydrophobic Region II : The substituent at the C4-position (such as the octylthio group) and its linker extend into a solvent-exposed region or a second hydrophobic pocket. The nature of this group is critical for modulating potency and selectivity. The flexibility and lipophilicity of the 4-octylthio chain would allow it to adapt to and interact favorably within such a hydrophobic groove. nih.gov

Additional Hydrophobic/Aromatic Groups : Substituents at other positions, such as C3, can be used to occupy additional pockets and further enhance binding affinity and selectivity. nih.gov

Molecular docking studies confirm this model, showing the pyrazolo[3,4-d]pyrimidine core consistently positioned in the adenine-binding pocket, making the essential hydrogen bond interactions, while various substituents branch out to engage other regions of the active site. nih.govrsc.org The successful design of potent inhibitors for targets like EGFR and CDK2 has relied on decorating this core scaffold with appropriate functional groups that fulfill these pharmacophoric requirements. rsc.org

Emerging Research Applications and Future Directions for 4 Octylthio 1h Pyrazolo 3,4 D Pyrimidine

Design and Synthesis of Hybrid Molecules incorporating Pyrazolo[3,4-d]pyrimidine Scaffolds

The chemical tractability of the pyrazolo[3,4-d]pyrimidine nucleus makes it an excellent foundation for the design and synthesis of hybrid molecules. tandfonline.comnih.govResearchers can generate extensive libraries of novel compounds by starting with either the pyrazole (B372694) or pyrimidine (B1678525) ring as a synthon and introducing various functional groups. nih.govThis strategy aims to combine the pharmacophoric features of the pyrazolo[3,4-d]pyrimidine core with other biologically active moieties to create hybrid molecules with enhanced or novel therapeutic properties.

The synthesis of these derivatives often involves reacting a precursor, such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, with different alkylating agents. acs.orgThis approach allows for the introduction of diverse substituents at various positions on the scaffold, thereby modulating the molecule's physicochemical properties and biological activity. acs.orgFor instance, the creation of a hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with a Vilsmeier-Haack reagent, showcasing a method to fuse different heterocyclic systems. researchgate.netThe addition of the octylthio group to the 4-position of the pyrazolo[3,4-d]pyrimidine ring, creating 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine, is a prime example of how lipophilicity and steric bulk can be systematically varied to explore structure-activity relationships (SAR). These modifications are crucial in developing targeted therapies, such as kinase inhibitors, where specific interactions with the target protein are paramount. nih.govtaylorfrancis.com

Exploration of Pyrazolo[3,4-d]pyrimidine Derivatives as Chemical Probes for Biological Systems

Due to their structural similarity to endogenous purines like adenine (B156593), pyrazolo[3,4-d]pyrimidine derivatives are excellent candidates for development as chemical probes to investigate biological systems. nih.govnih.govThis structural mimicry allows them to function as competitive inhibitors for enzymes that utilize ATP, particularly protein kinases. nih.govKinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. acs.orgtaylorfrancis.com Derivatives of this scaffold can be designed to selectively target the ATP-binding site of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.orgnih.govBy systematically altering the substituents on the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune the binding affinity and selectivity of these compounds. nih.govFor example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to target both wild-type EGFR and its mutated forms. nih.govThe introduction of various functional groups allows for the exploration of key pharmacophoric features, such as occupying the adenine binding region and interacting with nearby hydrophobic pockets within the kinase domain. nih.govThese tailored molecules serve as powerful tools, or chemical probes, to elucidate the function of specific kinases in cellular processes and to validate them as therapeutic targets.

Advanced Computational Approaches in Pyrazolo[3,4-d]pyrimidine Drug Discovery (e.g., Machine Learning, Artificial Intelligence)

The development of novel drugs based on the pyrazolo[3,4-d]pyrimidine scaffold is increasingly being accelerated by advanced computational techniques, including machine learning and artificial intelligence (AI). aspur.rsresearchgate.netThese in-silico methods allow for the rapid screening of virtual compound libraries and the prediction of their biological activities, significantly reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netelectrochemsci.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, pharmacophore modeling, and molecular docking are employed to understand the structural requirements for potent biological activity. aspur.rsresearchgate.netFor example, a comprehensive computational study was used to identify novel PAK1 inhibitors by building a statistically significant 3D-QSAR model. aspur.rsMolecular dynamics (MD) simulations further validate the binding modes and stability of ligand-protein complexes predicted by docking studies. researchgate.net Machine learning algorithms, such as support vector machines and artificial neural networks, are used to build predictive QSAR models. researchgate.netThese models can accurately forecast the inhibitory activity of new pyrazolo[3,4-d]pyrimidine derivatives based on their physicochemical and structural properties. researchgate.netFor instance, a QSAR model for pyrazolo[3,4-d]pyrimidine-thiones showed that descriptors like dipole moment, solvation energy, and lipophilicity could effectively predict their corrosion inhibition efficiency. researchgate.netThe integration of these computational tools facilitates a more rational, data-driven approach to designing the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics.

Table 1: Computational Techniques in Pyrazolo[3,4-d]pyrimidine Research

Computational Technique Application Reference
Pharmacophore Modeling Identifies essential structural features required for biological activity against targets like PAK1 and TRAP1 kinase. aspur.rsresearchgate.net
3D-QSAR Develops predictive models for inhibitory activity based on the three-dimensional structure of the molecules. aspur.rsresearchgate.net
Molecular Docking Predicts the binding mode and affinity of derivatives within the active site of target proteins like EGFR and CDK2. nih.govrsc.org
Molecular Dynamics (MD) Simulations Validates the stability of docked ligand-protein complexes over time. researchgate.net
Machine Learning (QSAR) Uses algorithms (e.g., SVM, ANN) to predict the inhibitory activity of new compounds against targets like PDE1. researchgate.net
DFT Calculations Evaluates electronic properties to correlate molecular structure with activities like corrosion inhibition. researchgate.net

Investigation of this compound and Related Compounds in Novel Application Areas

Beyond its well-established potential in medicine, the unique chemical properties of the pyrazolo[3,4-d]pyrimidine scaffold and its derivatives, such as this compound, make them candidates for investigation in novel application areas like materials science.

Corrosion Inhibition Studies

The structural features of this compound suggest its potential as a corrosion inhibitor, particularly for steel in acidic environments. researchgate.netEffective organic corrosion inhibitors typically contain heteroatoms (like nitrogen, sulfur, and oxygen) and π-electron systems, which facilitate adsorption onto the metal surface, forming a protective barrier. aspur.rsekb.egThe pyrazolo[3,4-d]pyrimidine core of the molecule provides multiple nitrogen atoms and an aromatic system, while the thioether linkage introduces a sulfur atom—all of which are known to be excellent adsorption centers. aspur.rsekb.egtaylorfrancis.com The mechanism of inhibition involves the interaction of these heteroatoms and π-electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, chemisorbed layer. aspur.rsmdpi.comThis protective film blocks the active sites for corrosion and hinders the electrochemical reactions responsible for metal degradation. aspur.rsThe long octyl chain in this compound would further enhance this protective effect by creating a hydrophobic layer that repels corrosive aqueous species from the metal surface. Studies on related pyrazole and pyrimidine derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, which increase with inhibitor concentration. tandfonline.comelectrochemsci.orgTheoretical studies on similar pyrazolo[3,4-d]pyrimidine-thiones have supported the potential for this class of compounds in corrosion inhibition. researchgate.netresearchgate.netThe combination of the electron-rich heterocyclic core, the sulfur atom, and the hydrophobic alkyl chain makes this compound a highly promising candidate for future experimental investigation as an effective corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

Inhibitor Class Metal/Medium Max Inhibition Efficiency (%) Reference
Pyrazole Derivatives Mild Steel / 15% HCl >90% tandfonline.com
Pyrazole Derivatives Carbon Steel / 1 M HCl 91.8% nih.govnih.gov
Pyrazole Derivatives Steel / 1 M HCl 98.5% researchgate.net
Thiosemicarbazide Derivative Mild Steel / 1.0 M HCl 92.5% mdpi.com
Pyrimidine Derivatives C-Steel / 2M HCl >90% (at high conc.) electrochemsci.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Answer : A one-pot multi-component cyclocondensation reaction is frequently used for pyrazolo[3,4-d]pyrimidine derivatives, leveraging readily available starting materials (e.g., thiols, amines, or halides). For 4-(Octylthio) substitution, nucleophilic displacement with octanethiol under basic conditions (e.g., K₂CO₃ in DMF) is typical. Optimization involves varying reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for octanethiol:precursor) to maximize yield. Catalytic additives like KI may enhance reactivity .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

  • Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., pyrimidine C4-thioether at δ ~160 ppm in ¹³C NMR; pyrazole protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify thioether (C-S) stretches at ~650–700 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉N₅S: calculated 285.1371) .

Q. What are the acute toxicity profiles of this compound, and what safety protocols are essential during handling?

  • Answer : While specific data for this compound are limited, related pyrazolo[3,4-d]pyrimidines show moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents). Mandatory precautions include:

  • Use of nitrile gloves, protective eyewear, and fume hoods to prevent dermal/ocular exposure.
  • Storage in airtight containers under inert gas (N₂/Ar) to avoid oxidation.
  • Disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Answer :

  • Synthetic Modifications : Introduce substituents at the pyrazole N1 (e.g., methyl, aryl) or pyrimidine C6 (e.g., amino, fluoro) to assess steric/electronic effects.
  • In Vitro Assays : Test kinase inhibition (e.g., EGFR, Src) using fluorescence polarization or radiometric assays. Compare IC₅₀ values against parent compounds.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Discrepancies often arise from poor pharmacokinetics (PK). Mitigation strategies include:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
  • Bioavailability Studies : Measure plasma concentrations post-oral administration in rodent models; optimize formulations (e.g., PEGylation, liposomal encapsulation) .

Q. How can selective targeting be improved to minimize off-target effects in therapeutic applications?

  • Answer :

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade specific proteins .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Conflicting reports on cyclocondensation yields (30–70%) may stem from trace moisture or oxygen sensitivity. Solutions include rigorous solvent drying (e.g., molecular sieves) and Schlenk-line techniques .
  • Biological Activity Inconsistencies : Divergent IC₅₀ values across studies may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.